molecular formula C24H22N2O3 B12854640 [4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone CAS No. 854033-64-0

[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone

Cat. No.: B12854640
CAS No.: 854033-64-0
M. Wt: 386.4 g/mol
InChI Key: FVLJONVFCYWXAG-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone is a complex organic compound with the molecular formula C23H23N3O3 It is known for its unique structure, which includes a benzoyl group, a hydroxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone typically involves multiple steps. One common method starts with the hydrogenation of p-dimethoxybenzene to produce 4-aminobenzyl alcohol. This intermediate is then reacted with 4-hydroxyphenylpiperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial to handle the chemicals involved and to prevent any hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. It binds to the active site of tyrosinase, preventing the oxidation of monophenols and diphenols, which are crucial steps in melanin production. This inhibition leads to reduced melanin synthesis, making it a potential candidate for treating hyperpigmentation disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzoylphenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit tyrosinase more effectively than some reference compounds, such as kojic acid, highlights its potential in therapeutic applications .

Biological Activity

The compound [4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone, also known by its CAS number 184177-81-9, is a synthetic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme tyrosinase (TYR). This enzyme plays a crucial role in melanin biosynthesis and has implications in various dermatological conditions and diseases. This article reviews the biological activity of this compound, focusing on its inhibitory effects on TYR, antioxidant properties, and cytotoxicity profiles.

Chemical Structure and Properties

  • Molecular Formula : C23H23N3O3
  • Molecular Weight : 389.45 g/mol
  • CAS Number : 184177-81-9

The compound features a piperazine ring substituted with a hydroxyphenyl group and is connected to a phenylmethanone moiety. The structural components are critical for its interaction with biological targets.

Inhibition of Tyrosinase

Tyrosinase is a key enzyme in the melanin production pathway. Inhibition of this enzyme can be beneficial for conditions such as hyperpigmentation. Research has demonstrated that derivatives of [4-(4-hydroxyphenyl)piperazine-1-yl]arylmethanone exhibit significant inhibitory effects on tyrosinase derived from Agaricus bisporus.

  • Inhibitory Potency :
    • The most potent derivative showed an IC50 value of 3.8 μM against tyrosinase, indicating strong inhibitory activity.
    • Another study reported that compounds with specific hydrophobic substitutions on the aroyl moiety exhibited enhanced inhibitory effects, suggesting structure-activity relationships that could guide future modifications .
  • Mechanism of Action :
    • The compounds act as competitive inhibitors of tyrosinase, interfering with the catalytic cycle by mimicking the natural substrate L-tyrosine .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays:

  • MTT Assay : This assay was used to assess cell viability in the presence of the compound. The results indicated that at concentrations up to 25 μM, there was no significant cytotoxic effect on B16F10 cells, demonstrating its safety profile .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds:

  • Synthesis and Evaluation : A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were synthesized and tested for their inhibitory effects on tyrosinase. The most effective compounds were selected for further testing based on their structure and activity profiles .
  • Cell Viability Studies : In vitro studies confirmed that selected compounds maintained high cell viability even at elevated concentrations, supporting their potential therapeutic applications without significant toxicity .

Summary Table of Biological Activities

Activity TypeResultReference
Tyrosinase InhibitionIC50 = 3.8 μM
Antioxidant ActivityNo cytotoxicity up to 25 μM
Structure ActivityHydrophobic substitutions enhance inhibition

Properties

CAS No.

854033-64-0

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

[4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone

InChI

InChI=1S/C24H22N2O3/c27-22-12-10-21(11-13-22)25-14-16-26(17-15-25)24(29)20-8-6-19(7-9-20)23(28)18-4-2-1-3-5-18/h1-13,27H,14-17H2

InChI Key

FVLJONVFCYWXAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4

solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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